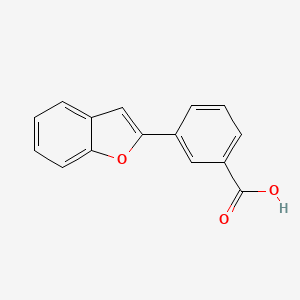

3-(2-Benzofuranyl)benzoic acid

Description

3-(2-Benzofuranyl)benzoic acid is a benzoic acid derivative substituted at the 3-position with a 2-benzofuranyl group. This structural modification introduces electron-withdrawing effects due to the oxygen-containing benzofuran moiety, significantly altering its physicochemical properties compared to unsubstituted benzoic acid. Its acidity, solubility, and biological activity are influenced by the benzofuran substituent, as demonstrated in studies on related compounds .

Properties

CAS No. |

835595-07-8 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-(1-benzofuran-2-yl)benzoic acid |

InChI |

InChI=1S/C15H10O3/c16-15(17)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)18-14/h1-9H,(H,16,17) |

InChI Key |

YXFVUPBRAAWFRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzofuranyl)benzoic acid typically involves the formation of the benzofuran ring followed by its attachment to the benzoic acid moiety. One common method includes the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring . This is followed by Friedel-Crafts acylation to introduce the benzoic acid group.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. Methods such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Benzofuranyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Halogenated and nitrated benzofuran derivatives.

Scientific Research Applications

3-(2-Benzofuranyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an anti-tumor and antibacterial agent.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Benzofuranyl)benzoic acid involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors, modulating biological pathways involved in inflammation and infection .

Comparison with Similar Compounds

Acidity and Electronic Effects

The benzofuran group enhances the acidity of 3-(2-Benzofuranyl)benzoic acid compared to benzoic acid. For example:

| Compound | pKa (in H₂O) | Reference |

|---|---|---|

| Benzoic acid | 4.20 | |

| Benzofuran-2-carboxylic acid | 2.79 | |

| This compound | Estimated ~2.5–3.0 |

The electron-withdrawing nature of the benzofuran ring lowers the pKa by stabilizing the deprotonated carboxylate anion via inductive effects. This trend is consistent with substituted benzoic acids bearing electron-withdrawing groups (e.g., nitro, halogens) .

Solubility and Extraction Efficiency

In emulsion liquid membrane (ELM) systems, benzoic acid derivatives with hydrophobic substituents exhibit higher extraction rates due to increased affinity for the organic membrane phase. For example:

| Compound | Extraction Rate (5 min) | Effective Diffusivity (m²/s) | Reference |

|---|---|---|---|

| Benzoic acid | >98% | 1.2 × 10⁻⁹ | |

| Acetic acid | <50% | 0.8 × 10⁻⁹ | |

| Phenol | >98% | 0.5 × 10⁻⁹ |

2.3.1 Antimicrobial and Antitubercular Activity

- Benzoic acid derivatives : Simple derivatives like salicylic acid and 4-methoxy-cinnamic acid inhibit bacterial type III secretion systems (T3SS) in Erwinia amylovora by repressing HrpL and HrpS expression .

- 2 & 3-(4-Aminobenzamido)benzoic acids: Derivatives with electron-donating groups (e.g., glycine anhydride) show potent antitubercular activity (MIC = 1.6 µg/mL), outperforming standard drugs by 50-fold .

- This compound analogs : Fluorinated and trifluoromethyl-substituted benzofuran-benzoic acid hybrids (e.g., compound 33a) inhibit human dihydroorotate dehydrogenase (DHODH), a target for antiviral therapy, with high efficacy .

2.3.2 Metabolic Pathways

Benzoic acid is metabolized to hippuric acid via glycine conjugation in the liver .

Structural Analogues and SAR Insights

Structure-Activity Relationship (SAR) Trends :

- Electron-withdrawing groups (e.g., CF₃, F) enhance acidity and target binding .

- Hydrophobic substituents (e.g., benzofuran) improve membrane permeability but may reduce aqueous solubility .

- Amino and hydroxy groups enable hydrogen bonding with biological targets, critical for antimicrobial activity .

Biological Activity

3-(2-Benzofuranyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound includes a benzofuran moiety attached to a benzoic acid group. This structural arrangement is significant as it influences the compound's biological activity.

Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit notable anticancer properties. A study highlighted that certain benzofuran derivatives demonstrated cytotoxic activity against various cancer cell lines, including leukemia and solid tumors. The IC50 values for these compounds can vary significantly based on their structural modifications.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cells :

- In vitro studies have shown that this compound exhibits cytotoxic effects against K562 and HL60 leukemia cells with IC50 values reported as low as 5 μM and 0.1 μM respectively, indicating strong selective activity against cancer cells while sparing normal cells .

- Another study on hybrid benzofuran derivatives demonstrated that modifications at specific positions on the benzofuran ring could enhance antiproliferative activity significantly, suggesting that the position of substituents plays a critical role in determining biological efficacy .

-

Mechanisms of Action :

- The anticancer activity is believed to involve multiple mechanisms, including the inhibition of key signaling pathways such as the AKT pathway, which is crucial for cell proliferation and survival .

- Additionally, some derivatives have been shown to induce apoptosis in cancer cells through DNA interaction and disruption of mitotic processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the benzofuran structure can significantly affect its biological activity. For instance:

- The introduction of halogen atoms at various positions has been shown to enhance cytotoxicity; however, the specific position of these halogens is critical for optimal activity .

- The presence of electron-withdrawing groups can increase acidity and reactivity, further influencing the compound's interaction with biological targets .

Comparative Biological Activity

A comparative analysis of various benzofuran derivatives reveals that this compound stands out due to its unique structural features. Below is a summary table comparing key derivatives:

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.1 | HL60 Leukemia Cells | Induction of apoptosis |

| Benzofuran Derivative A | 5 | K562 Leukemia Cells | Inhibition of AKT signaling |

| Hybrid Benzofuran Derivative B | 1.136 | Various Solid Tumors | Disruption of mitotic processes |

Q & A

Q. What synthetic routes are effective for preparing 3-(2-benzofuranyl)benzoic acid with high purity?

- Methodological Answer : A multi-step approach is recommended. First, synthesize the benzofuran moiety via cyclization of substituted phenols or furans. For coupling with the benzoic acid group, Suzuki-Miyaura cross-coupling using a palladium catalyst is effective. Purification can involve recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via melting point analysis (expected range: 157–158°C for analogous compounds) and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) using electrospray ionization .

- NMR : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns. For example, the benzofuran ring protons typically appear as doublets in the 6.5–7.5 ppm range .

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry .

Q. How can common impurities during synthesis be identified and mitigated?

- Methodological Answer : Impurities often arise from incomplete coupling or side reactions (e.g., oxidation of the benzofuran ring). Techniques include:

- TLC/HPLC : Compare Rf values/retention times with standards .

- Mass spectrometry : Detect by-products via fragmentation patterns.

- Recrystallization optimization : Adjust solvent polarity to exclude impurities .

Q. What spectroscopic features confirm the benzofuran ring’s presence?

- Methodological Answer :

Q. What are optimal recrystallization conditions for this compound?

- Methodological Answer : Use a solvent system with gradual polarity changes. For example, dissolve the crude product in hot ethanol and slowly add water until cloudiness appears. Cooling to 4°C yields crystals. Monitor purity via melting point (mp ~157–158°C, as seen in structurally similar compounds) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in substitution reactions of this compound?

- Methodological Answer :

- DFT calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. How to resolve discrepancies in NMR data for benzofuranyl-substituted benzoic acids?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., ring flipping) causing signal broadening.

- X-ray crystallography : Resolve ambiguity by comparing experimental and calculated NMR shifts from crystal structures .

Q. What strategies improve low yields in coupling reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test PdCl₂(PPh₃)₂ or Buchwald-Hartwig catalysts for cross-coupling efficiency.

- Protecting groups : Use tert-butoxycarbonyl (BOC) to shield reactive sites during synthesis .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional group introduction : Add substituents (e.g., methyl, nitro) to the benzofuran or benzoic acid moiety via electrophilic substitution or palladium-catalyzed reactions.

- Biological assays : Test derivatives for activity (e.g., enzyme inhibition) and correlate with computational reactivity indices .

Q. How is X-ray crystallography applied to determine molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.